N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-difluorobenzenesulfonamide
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Overview
Description
N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-difluorobenzenesulfonamide is an intriguing compound with diverse applications across several fields. Its complex structure and unique properties make it a subject of significant interest in scientific research.
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus show clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives, which this compound may be related to, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets.
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely depending on the specific derivative and its targets.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-difluorobenzenesulfonamide typically involves multi-step organic reactions. The starting materials often include 4-ethoxyphenyl derivatives and pyrrolidine intermediates. The reactions usually take place under controlled temperatures and in the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production may involve scaling up these laboratory methods, ensuring the process is both cost-effective and environmentally sustainable. This often requires optimization of reaction conditions, use of large-scale reactors, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-difluorobenzenesulfonamide undergoes various types of reactions, including:
Oxidation: : This can involve the addition of oxygen or the removal of hydrogen, often leading to the formation of more oxidized compounds.
Reduction: : This involves the addition of hydrogen or the removal of oxygen, resulting in more reduced compounds.
Substitution: : This includes reactions where atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and a variety of catalysts for substitution reactions. These reactions usually occur under specific conditions, including precise temperature control and sometimes in the presence of solvents.
Major Products Formed
The products vary depending on the reaction type but often include oxidized or reduced derivatives of the original compound or substituted analogs with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-difluorobenzenesulfonamide is used to study reaction mechanisms and to develop new synthetic methodologies.
Biology
The compound can be used as a tool in biological studies to investigate its effects on cellular processes and to identify potential therapeutic targets.
Medicine
In medicine, its unique structure may provide the basis for developing new drugs, particularly those targeting specific enzymes or receptors.
Industry
Industrially, it may be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Unique Properties
What sets N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-difluorobenzenesulfonamide apart is its combination of functional groups, which confer unique reactivity and biological activity.
List of Similar Compounds
N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-difluorobenzenesulfonamide
N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-difluorobenzenesulfonamide
N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dichlorobenzenesulfonamide
Each of these compounds has variations in the substituents on the benzene ring, leading to different chemical and biological properties.
Properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-2,4-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O4S/c1-2-27-16-6-4-15(5-7-16)23-12-13(9-19(23)24)11-22-28(25,26)18-8-3-14(20)10-17(18)21/h3-8,10,13,22H,2,9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICPCAGDZZKWHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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